{[4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride
Overview
Description
{[4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride is a useful research compound. Its molecular formula is C9H11Cl2FN4 and its molecular weight is 265.11 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of action
Compounds with a 1,2,4-triazole ring, like the one in this molecule, are known to have a wide range of pharmacological activity and have been studied for their biological activity against bacteria, fungi, inflammation, and platelet aggregation . The fluorophenyl group might also interact with certain receptors or enzymes in the body, enhancing the compound’s biological activity .
Mode of action
The exact mode of action would depend on the specific targets of the compound. Generally, the compound might bind to its target, causing a conformational change that affects the target’s function. The fluorine atom in the molecule could increase membrane permeability, change hydrophobic bonding, and provide stability against metabolic oxidation .
Biochemical pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Compounds with similar structures have been found to have antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the body’s physiological conditions. The presence of the fluorine atom might increase the compound’s bioavailability by enhancing its absorption and distribution, and providing stability against metabolic oxidation .
Result of action
The molecular and cellular effects would depend on the specific targets and pathways affected by the compound. Based on the activities of similar compounds, potential effects might include inhibition of certain enzymes or receptors, disruption of microbial cell walls, or prevention of viral replication .
Properties
IUPAC Name |
[4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN4.2ClH/c10-7-1-3-8(4-2-7)14-6-12-13-9(14)5-11;;/h1-4,6H,5,11H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTUXPWBGMUUGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NN=C2CN)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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